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Compound of Interest

Compound Name: C8 Dihydroceramide

Introduction

C8 Dihydroceramide (Cer(d18:0/8:0)) is a synthetic, cell-permeable sphingolipid, structurally
characterized by a D-erythro-sphinganine backbone N-acylated with an eight-carbon fatty acid
(octanoic acid). It is the immediate, biologically synthesized precursor to C8 ceramide, differing
only by the absence of a 4,5-trans double bond in the sphingoid base.[1][2] For many years,
dihydroceramides were considered biologically inert intermediates in the de novo synthesis of
ceramides and were primarily used as negative controls in studies investigating ceramide
signaling.[1][3]

However, emerging research has revealed that dihydroceramides, including the C8 analog, are
bioactive lipids in their own right.[2][4] Accumulation of dihydroceramides is now known to
induce distinct cellular responses, such as autophagy, cell cycle arrest, and endoplasmic
reticulum (ER) stress, often with outcomes that differ from or even oppose those of their
ceramide counterparts.[2][4] This makes C8 dihydroceramide an essential tool for dissecting
the specific signaling roles of these two closely related lipid classes in cellular processes like
apoptosis, cell proliferation, and stress responses.[2][4]

Physicochemical and Handling Properties

Proper handling and solubilization are critical for obtaining reproducible results in in vitro
experiments. The lipophilic nature of C8 dihydroceramide necessitates the use of organic
solvents for stock solution preparation.
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Property Value References

N-[(1S,2R)-2-hydroxy-1-
Systematic Name (hydroxymethyl)heptadecyl]- [3]

octanamide

Cer(d18:0/8:0), N-octanoyl-D-
Synonyms _ _ _ [3]
erythro-dihydrosphingosine

Molecular Formula C26H53NO3 [3]
Molecular Weight 427.70 g/mol [3]
CAS Number 145774-33-0 [3]
Physical Form Waxy solid, white

DMF: 25 mg/mLEthanol: 10
Solubility mg/mLDMSO: 5 [11[3]

mg/mLChloroform: Soluble

Store powder and stock
Storage )
solutions at -20°C.

Biological Activity and Signaling Pathways
De Novo Sphingolipid Biosynthesis

C8 dihydroceramide is an intermediate in the de novo sphingolipid synthesis pathway, which
primarily occurs in the endoplasmic reticulum.[2] The pathway begins with the condensation of
serine and palmitoyl-CoA.[5] The key final steps involve the acylation of a sphinganine
backbone by a ceramide synthase (CerS) to form dihydroceramide.[2] Dihydroceramide is then
desaturated by the enzyme dihydroceramide desaturase (DEGS1) to introduce a 4,5-trans
double bond, yielding ceramide.[2][3] Inhibiting DEGSL1 is a common experimental strategy to
induce the accumulation of endogenous dihydroceramides.[4]
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De Novo Sphingolipid Biosynthesis Pathway.
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Dihydroceramide-Specific Signaling

While C8 ceramide is a well-established inducer of apoptosis and cell cycle arrest, C8
dihydroceramide triggers distinct signaling cascades.[4][6] Its accumulation has been linked

to:

» Autophagy: Dihydroceramide can promote the formation of autophagosomes, a key step in
autophagy, which can act as a pro-survival response under cellular stress.[2][4]

o Cell Cycle Delay: It can cause a temporary arrest in the GO/G1 phase of the cell cycle,
delaying the G1/S transition and slowing cell proliferation without necessarily inducing cell
death.[4][7]

e ER Stress: Accumulation of dihydroceramide at the endoplasmic reticulum can induce ER
stress and trigger the Unfolded Protein Response (UPR).[4]

» Anti-Apoptotic Roles: In some contexts, dihydroceramide can counteract the pro-apoptotic
effects of ceramide. For instance, it has been shown to inhibit the formation of ceramide-
induced channels in the mitochondrial outer membrane, a critical step for the release of pro-
apoptotic factors.

Contrasting Pathway: C8-Ceramide-Induced Apoptosis

To appreciate the utility of C8 dihydroceramide as a control, it is useful to visualize the pro-
apoptotic pathway initiated by C8 ceramide. In many cancer cell lines, such as H1299 non-
small-cell lung cancer cells, C8 ceramide treatment leads to an overproduction of reactive
oxygen species (ROS), a shift in superoxide dismutase expression (SOD1 to SOD2), and
accumulation of cyclin D1, culminating in G1 cell cycle arrest and apoptosis.[6][8] C8
dihydroceramide does not typically activate this cascade, making it an ideal negative control.

[1]
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Signaling pathway of C8-Ceramide-induced apoptosis.

Experimental Protocols
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The following protocols provide a framework for preparing and using C8 dihydroceramide in
typical in vitro cell culture experiments.

Protocol 1: Preparation of C8 Dihydroceramide Stock
Solution

Objective: To prepare a concentrated stock solution of C8 dihydroceramide in a suitable
organic solvent.

Materials:

C8 Dihydroceramide powder (e.g., Sigma-Aldrich C8605)

Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol

Sterile microcentrifuge tubes or glass vials

Vortex mixer

Procedure:

In a sterile tube, carefully weigh the desired amount of C8 dihydroceramide powder.

» Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock
concentration (e.g., 5-10 mM). Based on solubility data, a 10 mM stock in ethanol (4.28
mg/mL) is readily achievable.[1]

» Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a
37°C water bath can assist dissolution.

 Visually inspect the solution to ensure no solid particulates remain.
 Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

o Store the aliquots at -20°C. The solution is typically stable for several months under these
conditions.[1]

Protocol 2: General Protocol for In Vitro Cell Treatment
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Objective: To treat cultured cells with C8 dihydroceramide and a C8 ceramide positive control.
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General experimental workflow for cell treatment.

Materials:

C8 dihydroceramide stock solution (from Protocol 1)
C8 ceramide stock solution (prepared similarly)
Cultured cells in exponential growth phase

Complete cell culture medium, pre-warmed to 37°C

Sterile multi-well plates or flasks

Procedure:

Cell Seeding: Seed cells at a density that will ensure they are sub-confluent (e.g., 60-80%) at
the time of analysis. Allow cells to adhere and recover for at least 24 hours.[9]

Prepare Working Solutions: Immediately before use, thaw the stock solutions. Dilute the C8
dihydroceramide and C8 ceramide stocks into pre-warmed complete culture medium to
achieve the desired final concentrations (e.g., 1-50 uM).[6]

o Important: To prevent precipitation of the lipid, add the stock solution to the medium while
gently vortexing.[9]

o Vehicle Control: Prepare a control medium containing the same final concentration of the
solvent (e.g., DMSO, ethanol) used for the stock solutions. The final solvent concentration
should not exceed 0.1% to avoid cytotoxicity.[9]

Cell Treatment: Carefully remove the existing medium from the cells and gently replace it
with the prepared treatment media (Vehicle, C8 Dihydroceramide, C8 Ceramide).

Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48,
or 72 hours) under standard conditions (37°C, 5% CO2).[9]

Downstream Analysis: Following incubation, harvest the cells and proceed with the desired
endpoint assays, such as viability (MTT), apoptosis (Annexin V/PI staining), or protein
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expression (Western Blot).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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